4,4,4-Trifluoro-3-oxo-2-(pyridin-3-YL)butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluoro-3-oxo-2-(pyridin-3-YL)butanenitrile is a chemical compound with the molecular formula C9H5F3N2O It is known for its unique structure, which includes a trifluoromethyl group, a pyridine ring, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,4,4-Trifluoro-3-oxo-2-(pyridin-3-YL)butanenitrile involves the reaction of trifluoroacetyl chloride with malononitrile in the presence of a base, followed by cyclization with pyridine . The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,4-Trifluoro-3-oxo-2-(pyridin-3-YL)butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluoro-3-oxo-2-(pyridin-3-YL)butanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It can be used in the production of dyes, pigments, and high-performance materials.
Wirkmechanismus
The mechanism by which 4,4,4-Trifluoro-3-oxo-2-(pyridin-3-YL)butanenitrile exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitrile group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxo-4-(pyridin-3-yl)butanoic acid: Similar structure but lacks the trifluoromethyl group.
3-(2-Naphthoyl)-1,1,1-trifluoroacetone: Contains a trifluoromethyl group but has a different core structure.
4,4,4-Trifluoro-3-oxobutanenitrile: Similar but lacks the pyridine ring
Uniqueness
4,4,4-Trifluoro-3-oxo-2-(pyridin-3-YL)butanenitrile is unique due to the combination of its trifluoromethyl group, pyridine ring, and nitrile group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H5F3N2O |
---|---|
Molekulargewicht |
214.14 g/mol |
IUPAC-Name |
4,4,4-trifluoro-3-oxo-2-pyridin-3-ylbutanenitrile |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8(15)7(4-13)6-2-1-3-14-5-6/h1-3,5,7H |
InChI-Schlüssel |
HUTZIUMSKKNINK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C(C#N)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.